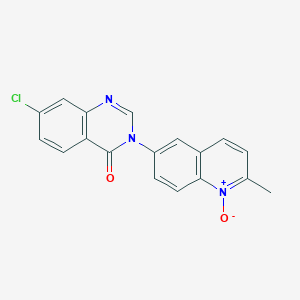
7-Chloro-3-(2-methyl-1-oxo-1lambda~5~-quinolin-6-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Chloro-3-(2-methyl-1-oxo-1lambda~5~-quinolin-6-yl)quinazolin-4(3H)-one” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolinone derivatives typically involves the condensation of anthranilic acid derivatives with various aldehydes or ketones. For this specific compound, the synthesis might involve:
Starting Materials: Anthranilic acid derivative, 2-methyl-1-oxo-1lambda~5~-quinoline.
Reaction Conditions: The reaction might be carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors might also be explored for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Halogen substitution reactions might occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.
Scientific Research Applications
Chemistry
In chemistry, this compound might be studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, quinazolinone derivatives are often explored for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, these compounds might be investigated for their potential as therapeutic agents in treating various diseases.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for quinazolinone derivatives often involves interaction with specific enzymes or receptors in biological systems. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound with a simpler structure.
Chloroquinoline: A related compound with a chloro group on the quinoline ring.
Methylquinoline: A compound with a methyl group on the quinoline ring.
Uniqueness
The unique combination of functional groups in “7-Chloro-3-(2-methyl-1-oxo-1lambda~5~-quinolin-6-yl)quinazolin-4(3H)-one” might confer distinct biological activities and reactivity compared to its simpler analogs.
Properties
CAS No. |
832102-31-5 |
|---|---|
Molecular Formula |
C18H12ClN3O2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
7-chloro-3-(2-methyl-1-oxidoquinolin-1-ium-6-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-2-3-12-8-14(5-7-17(12)22(11)24)21-10-20-16-9-13(19)4-6-15(16)18(21)23/h2-10H,1H3 |
InChI Key |
FQBRCNWQFPWNAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)N3C=NC4=C(C3=O)C=CC(=C4)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)
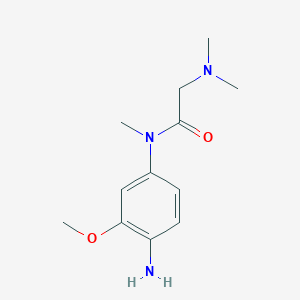
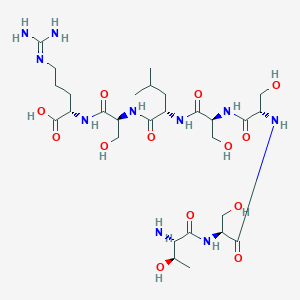
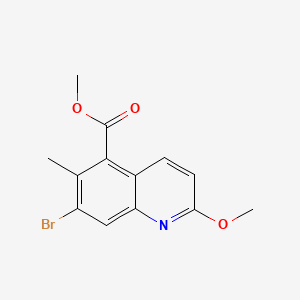
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
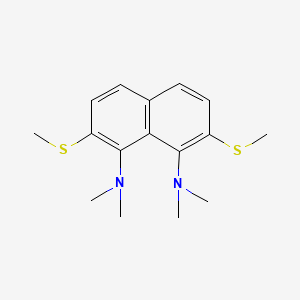

![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)
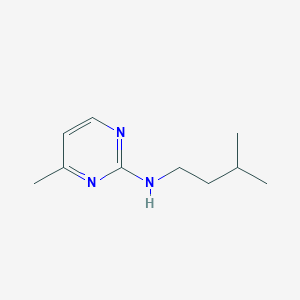

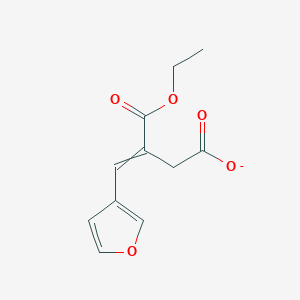
![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)
![4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine](/img/structure/B12525431.png)
